2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-propan-2-yloxyphenyl)acetamide
Overview
Description
2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-propan-2-yloxyphenyl)acetamide is a synthetic compound with a complex structure that includes a pyrimidine ring, a sulfanyl group, and an acetamide moiety. This compound has garnered interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-propan-2-yloxyphenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the sulfanyl group and the acetamide moiety. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The final product is purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and ensuring the safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-propan-2-yloxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form amines.
Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the acetamide moiety can produce primary or secondary amines .
Scientific Research Applications
2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-propan-2-yloxyphenyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-propan-2-yloxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation. By inhibiting DHFR, the compound can exert cytotoxic effects on rapidly dividing cells, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Methotrexate: A well-known DHFR inhibitor used in cancer therapy.
Pemetrexed: Another DHFR inhibitor with a similar pyrimidine structure used in chemotherapy.
Uniqueness
2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-propan-2-yloxyphenyl)acetamide is unique due to its specific structural features, such as the sulfanyl group and the propan-2-yloxyphenyl moiety. These features may contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-propan-2-yloxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-9(2)22-11-5-3-10(4-6-11)17-14(21)8-23-15-18-12(16)7-13(20)19-15/h3-7,9H,8H2,1-2H3,(H,17,21)(H3,16,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPMHJAZTYIRAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=O)N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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